6-Formylpterin

概要

説明

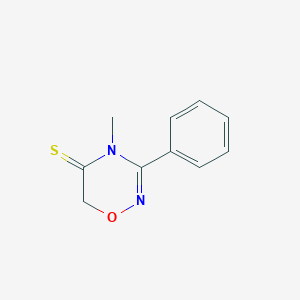

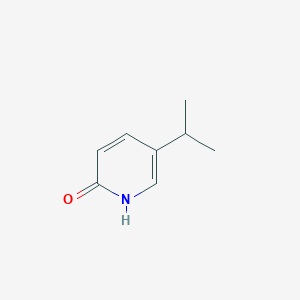

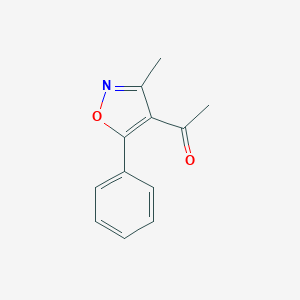

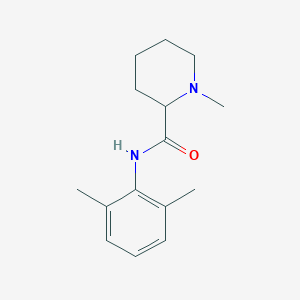

6-ホルミルプテリン: プテリンファミリーに属する化合物であり、プテリジン環系を含む複素環式化合物です。これは、6位にホルミル基を持つプテリンの誘導体です。 この化合物は、ビタミンB9(葉酸)の代謝産物としての役割と、様々な生物学的プロセスへの関与で知られています .

2. 製法

合成経路および反応条件: 6-ホルミルプテリンの合成は、一般的に2-アミノ-4-ヒドロキシ-5-フェニルアゾ-6-クロロピリミジンとアミノアセトンのエチレンケタールとの縮合を伴います。その後、フェニルアゾ基の還元、加水分解、環化を行い、6-メチル-7,8-ジヒドロプテリンを形成します。 最後のステップでは、6-メチルプテリンを、触媒量の塩化ニッケル存在下、酢酸中、還流下でセレン酸で酸化し、6-ホルミルプテリンが得られます .

工業的製造方法: 6-ホルミルプテリンの工業的製造方法は、詳細には記載されていませんが、上記のような合成経路と同様の方法で、大規模生産に最適化されていると考えられます。

科学的研究の応用

6-Formylpterin has a wide range of scientific research applications:

作用機序

6-ホルミルプテリンは、主に活性酸素種(ROS)の生成を通じて作用を発揮します。NADHの存在下、酸素をスーパーオキシドアニオンラジカルに変換し、さらに過酸化水素とヒドロキシルラジカルに還元されます。 これらのROSは、アポトーシスや神経保護など、様々な生理学的および病理学的プロセスに関与しています . この化合物は、粘膜関連不変T(MAIT)細胞に提示されるMHCクラスI関連タンパク質1(MR1)抗原へのリガンドとしても作用し、免疫応答に影響を与えます .

6. 類似化合物の比較

類似化合物:

プテリン: プテリンファミリーの基本的な化合物で、蛍光特性が似ています.

6-カルボキシプテリン: 6位にカルボキシル基を持つ、プテリンの別の誘導体です.

独自性: 6-ホルミルプテリンは、6位にホルミル基を持つ点が特徴で、ROS生成や神経保護など、生理活性に不可欠です . MR1抗原へのリガンドとして作用する能力も、他のプテリン誘導体とは異なります .

生化学分析

Biochemical Properties

6-Formylpterin interacts with several enzymes and proteins. It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It is also known to bind to one of two active sites on xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .

Cellular Effects

This compound has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils . It has also been shown to protect retinal neurons in rats, even when administered after the ischemic insult . Furthermore, it intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by XO to 6-carboxypterin and hydrogen peroxide . This reaction is accompanied by the generation of reactive oxygen species (ROS), superoxide anion, and hydrogen peroxide . These ROS are involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

Its fluorescence characteristics, including spectra, quantum yields, and lifetimes, have been investigated .

Dosage Effects in Animal Models

It has been shown to have neuroprotective effects in gerbils and rats .

Metabolic Pathways

This compound is a metabolite in the Vitamin B9 (folate) pathway . It is produced by the photodegradation of folic acid . It is also involved in the enzymatic conversion of GTP to BH4 .

Transport and Distribution

It is known to bind to MR1 antigens presented on MAIT cells .

Subcellular Localization

It is known to bind to MR1 antigens presented on MAIT cells , suggesting that it may be localized in areas where these cells are present.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpterin typically involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone. This is followed by reduction of the phenylazo group, hydrolysis, and cyclization to form 6-methyl-7,8-dihydropterin. The final step involves the oxidation of 6-methylpterin with selenium dioxide in acetic acid at reflux in the presence of catalytic amounts of nickel chloride, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.

化学反応の分析

反応の種類: 6-ホルミルプテリンは、様々な化学反応を起こします。これには以下が含まれます。

酸化: 超酸化物アニオンラジカルや過酸化水素などの活性酸素種(ROS)を生成するために、酸化されることがあります.

還元: 特定の条件下で還元される可能性がありますが、詳細な還元経路についてはあまり記載されていません。

一般的な試薬と条件:

主な生成物:

酸化生成物: 超酸化物アニオンラジカル、過酸化水素、ヒドロキシルラジカル.

置換生成物: 6位に官能基が修飾された様々な誘導体.

4. 科学研究への応用

6-ホルミルプテリンは、幅広い科学研究に応用されています。

類似化合物との比較

Pterin: A basic compound in the pterin family with similar fluorescence properties.

6-Carboxypterin: Another derivative of pterin with a carboxyl group at the 6-position.

Folic Acid: A well-known vitamin B9 compound with a pterin ring system.

Uniqueness: 6-Formylpterin is unique due to its formyl group at the 6-position, which is essential for its physiological activities, including ROS generation and neuroprotection . Its ability to act as a ligand to MR1 antigens also sets it apart from other pterin derivatives .

特性

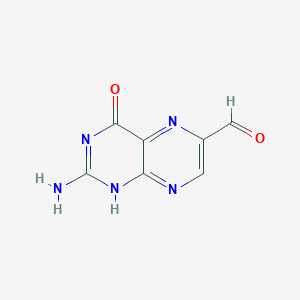

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJAQDVNMGLRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221396 | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-30-1 | |

| Record name | 6-Formylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 712-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。